N-[(4-chlorophenyl)methyl]-2-{[(3-fluorophenyl)methyl]sulfanyl}quinazolin-4-amine
Beschreibung
N-[(4-Chlorophenyl)methyl]-2-{[(3-fluorophenyl)methyl]sulfanyl}quinazolin-4-amine is a quinazoline derivative characterized by a quinazolin-4-amine core with two key substituents:
- Position 4: A benzyl group substituted with a 4-chlorophenyl moiety.
- Position 2: A sulfanyl (-S-) group linked to a 3-fluorophenylmethyl group.
This compound is part of a broader class of quinazolin-4-amine derivatives, which are studied for their diverse pharmacological activities, including kinase inhibition and antimicrobial properties .
Eigenschaften
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-[(3-fluorophenyl)methylsulfanyl]quinazolin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClFN3S/c23-17-10-8-15(9-11-17)13-25-21-19-6-1-2-7-20(19)26-22(27-21)28-14-16-4-3-5-18(24)12-16/h1-12H,13-14H2,(H,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVIQPBNDJADENX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)SCC3=CC(=CC=C3)F)NCC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClFN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-chlorophenyl)methyl]-2-{[(3-fluorophenyl)methyl]sulfanyl}quinazolin-4-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the Chlorophenyl and Fluorophenyl Groups: The chlorophenyl and fluorophenyl groups are introduced through nucleophilic substitution reactions.
Formation of the Methylsulfanyl Linkage: The methylsulfanyl linkage is typically formed through the reaction of a thiol with an appropriate electrophile, such as an alkyl halide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
N-[(4-chlorophenyl)methyl]-2-{[(3-fluorophenyl)methyl]sulfanyl}quinazolin-4-amine can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can be performed to introduce different substituents on the aromatic rings or the quinazoline core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydride, potassium tert-butoxide, dimethylformamide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted quinazoline derivatives.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of N-[(4-chlorophenyl)methyl]-2-{[(3-fluorophenyl)methyl]sulfanyl}quinazolin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways . The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Substituent Variations at Position 4
N-(4-Fluorophenyl) Analogs
- Compound : 2-[(3-Chlorophenyl)methylsulfanyl]-N-(4-fluorophenyl)quinazolin-4-amine
- Key Differences :
- Position 4: Direct substitution with a 4-fluorophenyl group instead of a 4-chlorophenylmethyl group.
- The fluorine atom may enhance metabolic stability compared to chlorine.
N-Substituted Ethyl/Phenyl Analogs
- Compound : N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-{[(4-fluorophenyl)methyl]sulfanyl}quinazolin-4-amine
- Key Differences :
- Position 4: A 3,4-dimethoxyphenylethyl group replaces the 4-chlorophenylmethyl.
- Impact : Methoxy groups increase hydrophilicity (logP = 5.22 vs. ~6.0 estimated for the target compound) and may enhance hydrogen bonding.
Substituent Variations at Position 2
Sulfanyl Group Modifications
- Compound : 2-(2-Chlorophenyl)-N-(4-methoxyphenyl)quinazolin-4-amine
- Key Differences :
- Position 2: A 2-chlorophenyl group replaces the sulfanyl-linked 3-fluorophenylmethyl.
- Impact : Loss of the sulfanyl linker reduces flexibility and may alter binding kinetics. The 2-chlorophenyl group increases steric hindrance.
Sulfanyl Group Retention with Fluorophenyl Variations
Combined Substituent Comparisons
*Estimated values based on structural analogs.
Research Findings and Implications
Role of Halogens: The 4-chlorophenyl group in the target compound increases lipophilicity compared to fluorophenyl analogs, which may enhance membrane permeability but reduce aqueous solubility . Fluorine at position 3 (target) vs.
Sulfanyl Linker Importance :
- Retention of the sulfanyl group in the target compound and analogs suggests its role in stabilizing hydrophobic interactions or acting as a hydrogen-bond acceptor.
Therapeutic Potential: Quinazolin-4-amine derivatives, such as Lapatinib (a kinase inhibitor), highlight the scaffold’s relevance in oncology . Structural variations in the target compound may optimize selectivity for specific kinase targets.
Biologische Aktivität
N-[(4-chlorophenyl)methyl]-2-{[(3-fluorophenyl)methyl]sulfanyl}quinazolin-4-amine is a quinazoline derivative that has garnered attention for its potential biological activities, particularly as an inhibitor of various protein kinases. This compound's unique structural features, including a chlorobenzyl group and a fluorophenylthio substituent, contribute to its interaction with biological targets, making it a subject of interest in medicinal chemistry.
Chemical Structure
The compound can be represented by the following IUPAC name:
- IUPAC Name : N-[(4-chlorophenyl)methyl]-2-{[(3-fluorophenyl)methyl]sulfanyl}quinazolin-4-amine
The chemical structure can be summarized as follows:
| Property | Description |
|---|---|
| Molecular Formula | C17H15ClFN5S |
| Molecular Weight | 367.85 g/mol |
| InChI Key | InChI=1S/C17H15ClFN5S/c18-13-6-4-12(5-7-13)11-22-17(28)15(27)14(23-22)8-9-16(24)26-10-8/h4-11H,1-3H3,(H,22,28) |
The biological activity of N-[(4-chlorophenyl)methyl]-2-{[(3-fluorophenyl)methyl]sulfanyl}quinazolin-4-amine primarily involves its role as an inhibitor of tyrosine kinases. Research indicates that quinazoline derivatives can act as ATP competitive or non-competitive inhibitors against various kinases, including CDK2, EGFR, and HER2. The binding affinity and inhibitory potency are influenced by the specific substitutions on the quinazoline ring.
Inhibitory Effects on Kinases
Recent studies have reported that quinazoline derivatives exhibit significant inhibitory activity against multiple tyrosine kinases. For instance:
| Compound | Target Kinase | IC50 (µM) |
|---|---|---|
| N-[...] | CDK2 | 0.173 ± 0.012 |
| N-[...] | HER2 | 0.079 ± 0.015 |
| N-[...] | EGFR | 0.102 ± 0.014 |
| N-[...] | VEGFR2 | Not satisfactory |
These results indicate that the compound has comparable efficacy to established inhibitors like imatinib and lapatinib, suggesting its potential therapeutic applications in cancer treatment.
Cytotoxicity Studies
Cytotoxicity assays conducted on various cancer cell lines (e.g., MCF7 and A2780) have shown that quinazoline derivatives can induce cell death effectively. The structure–activity relationship (SAR) studies highlight that specific substitutions enhance cytotoxicity:
| Substitution Pattern | Effect on Cytotoxicity |
|---|---|
| Di-fluoro substitution at positions 6 and 8 | Increased cytotoxicity |
| Para substitutions on the phenyl ring | Variable effects; some detrimental |
Case Studies
- Quinazolinone Derivatives : A study focused on quinazolinone derivatives demonstrated their ability to inhibit CDK2 and HER2 effectively, with IC50 values comparable to known inhibitors. The molecular docking studies revealed binding interactions that stabilize the compound within the active site of these kinases .
- NF-kB Pathway Inhibition : Another investigation into related quinazoline compounds showed selective inhibition of NF-kB activation in macrophage-like cells, indicating potential applications in inflammatory diseases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
